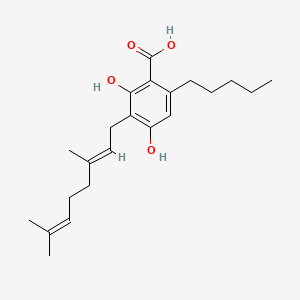

Cannabigerolic acid

Description

This compound is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.

See also: Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEZIOZEUUMJME-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315426 | |

| Record name | Cannabigerolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25555-57-1 | |

| Record name | Cannabigerolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Cannabinoids: A Technical Guide to Cannabigerolic Acid Biosynthesis in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of Cannabigerolic Acid (CBGA), the central precursor to the vast majority of cannabinoids produced in Cannabis sativa. Understanding this pathway at a molecular level is critical for applications ranging from metabolic engineering and synthetic biology to the development of novel therapeutics. This guide details the enzymatic cascade, presents available kinetic data, outlines key experimental protocols for pathway analysis, and visualizes the core processes for enhanced comprehension.

The CBGA Biosynthesis Pathway: An Enzymatic Cascade

The formation of CBGA is a multi-step process localized within the glandular trichomes of the Cannabis sativa plant.[1][2] The pathway begins with precursors from primary metabolism—fatty acid and isoprenoid biosynthesis—and culminates in the creation of the foundational cannabinoid, CBGA. This molecule serves as the direct substrate for the synthases that produce other major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[3][4]

Step 1: Formation of Olivetolic Acid (OA)

The carbon backbone of the cannabinoid structure is formed by the synthesis of olivetolic acid (OA). This process requires the coordinated action of two distinct enzymes:

-

Tetraketide Synthase (TKS): A type III polyketide synthase (PKS), TKS catalyzes the initial condensation of one molecule of a starter acyl-CoA (typically hexanoyl-CoA) with three molecules of malonyl-CoA.[5][6] This reaction forms a linear polyketide intermediate.[7] In the absence of the subsequent enzyme, this intermediate can undergo non-enzymatic cyclization to form olivetol.[7][8]

-

Olivetolic Acid Cyclase (OAC): This crucial enzyme ensures the correct cyclization of the linear tetraketide produced by TKS. OAC catalyzes a C2-C7 intramolecular aldol condensation, which, importantly, retains the carboxyl group to form olivetolic acid.[3][4] The presence of this carboxyl group is essential for the activity of downstream cannabinoid synthases.[6]

Step 2: Prenylation of Olivetolic Acid

The final step in CBGA synthesis is an aromatic prenylation reaction, where a ten-carbon isoprenoid unit is attached to the olivetolic acid core.

-

Geranyl Pyrophosphate (GPP): The isoprenoid donor, GPP, is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Geranylpyrophosphate:olivetolate geranyltransferase (GOT): Also known as Cannabis sativa prenyltransferase 4 (CsPT4), this enzyme catalyzes the transfer of the geranyl group from GPP to olivetolic acid, yielding this compound (CBGA).[9]

The complete pathway from primary metabolites to CBGA is visualized in the diagram below.

Enzyme Kinetics

Quantitative understanding of enzyme performance is key for metabolic engineering and in vitro synthesis applications. While detailed kinetic parameters for TKS and OAC are not extensively consolidated in the literature, data for the final enzyme in the pathway, GOT, are available.[5]

| Enzyme | Substrate | Kₘ | Optimum pH | Optimum Temp. | Source(s) |

| Geranylpyrophosphate:olivetolate geranyltransferase (GOT) | Olivetolic Acid | 6.73 µM | ~7.0 | 30°C | [10] |

| Geranyl Pyrophosphate | 2 mM | ~7.0 | 30°C | [10] | |

| Tetraketide Synthase (TKS) | Hexanoyl-CoA | Data not consolidated | N/A | N/A | [5] |

| Malonyl-CoA | Data not consolidated | N/A | N/A | [5] | |

| Olivetolic Acid Cyclase (OAC) | Linear Tetraketide | Data not consolidated | N/A | N/A | [5] |

Experimental Protocols

Reproducible and robust experimental methods are fundamental to studying the CBGA biosynthesis pathway. The following section details protocols for protein extraction from Cannabis tissues, in vitro enzymatic assays, and product quantification.

Protocol 1: Total Protein Extraction from Cannabis Glandular Trichomes

This protocol is designed to extract total protein, including biosynthetic enzymes, from the primary site of cannabinoid synthesis.

-

Tissue Harvest: Isolate glandular trichome heads from fresh or flash-frozen C. sativa flowers, as they have the highest concentration of the target enzymes.[11][12] A common method involves vortexing frozen flower material in liquid nitrogen to shear off the trichomes.[13]

-

Homogenization: Grind approximately 100 mg of isolated trichome heads into a fine powder using a liquid nitrogen-chilled mortar and pestle.[11]

-

Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 5 volumes of ice-cold 10% trichloroacetic acid (TCA) in acetone. Mix by inversion and incubate overnight at -20°C to precipitate proteins.[11]

-

Pelleting: Centrifuge the suspension at 2,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.

-

Washing: Resuspend the protein pellet in 5 mL of ice-cold acetone to remove pigments and other non-protein contaminants. Centrifuge again at 2,000 x g for 10 minutes. Repeat this wash step three times.[11]

-

Drying: After the final wash, discard the supernatant and allow the protein pellet to air-dry in a fume hood to remove residual acetone.

-

Solubilization: Resuspend the dried protein pellet in a suitable buffer for downstream analysis. For enzymatic assays, a buffer like 50 mM Tris-HCl (pH 7.5) may be used. For proteomics, a denaturing buffer containing chaotropic agents like 2 M urea or guanidine-HCl is recommended for maximum protein recovery.[11][14]

-

Quantification: Determine the final protein concentration using a standard method such as the Bradford or BCA assay. Store the protein extract at -80°C.

Protocol 2: In Vitro CBGA Synthesis Assay

This protocol describes the enzymatic synthesis of CBGA from its precursors using purified recombinant enzymes or a total protein extract.[1]

-

Reaction Setup: On ice, prepare a 100 µL reaction mixture in a microcentrifuge tube.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: Add olivetolic acid (final concentration 100 µM to 1 mM) and geranyl pyrophosphate (GPP) (final concentration 100 µM to 1 mM).

-

Enzyme: Add 1-5 µM of purified recombinant GOT/CsPT4 enzyme or an appropriate amount of total protein extract from Protocol 1.

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for 1 to 4 hours. Optimal time may vary based on enzyme activity.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold ethyl acetate or methanol.[1]

-

Product Extraction: Vortex the tube vigorously for 1 minute to extract the lipid-soluble CBGA into the organic phase.

-

Clarification: Centrifuge the mixture at 13,000 x g for 10 minutes to pellet precipitated protein and separate the aqueous and organic phases.

-

Sample Preparation for Analysis: Carefully transfer the upper organic phase to a new tube. Evaporate the solvent using a vacuum centrifuge. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for HPLC-MS/MS analysis.[15]

Protocol 3: Quantification of CBGA by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of CBGA produced in the in vitro assay.

-

Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[16]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at ~70% B, increasing to 95-100% B over several minutes to elute the cannabinoids.

-

Flow Rate: ~0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative ESI mode is effective for acidic cannabinoids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor the transition from the precursor ion (deprotonated CBGA, [M-H]⁻) to a specific product ion. For CBGA (m/z 359.2), a common transition is to m/z 315.2 (loss of CO₂).

-

-

Quantification: Generate a standard curve using a certified CBGA reference standard. Calculate the concentration of CBGA in the experimental samples by comparing their peak areas to the standard curve.

The logical flow of these experimental procedures is depicted below.

Regulation of CBGA Biosynthesis

The production of CBGA is not static; it is a highly regulated process influenced by developmental cues and environmental stimuli. Studies have shown that the expression of key biosynthetic genes, including TKS, OAC, and GOT, is generally upregulated during the maturation of female flowers.[1] This increased transcript level coincides with the development of glandular trichomes and the peak period of cannabinoid production, suggesting that the steps leading to CBGA can be a rate-limiting factor for overall cannabinoid synthesis.[1][2] Furthermore, the application of plant hormones like methyl jasmonate (MeJA) has been shown to potentially enhance cannabinoid production, indicating a complex signaling network that governs the pathway's activity.[2]

Conclusion

The biosynthesis of this compound is a foundational pathway in Cannabis sativa biochemistry, providing the essential precursor for all major cannabinoids. The process relies on the sequential action of Tetraketide Synthase, Olivetolic Acid Cyclase, and Geranylpyrophosphate:olivetolate geranyltransferase to convert simple metabolic building blocks into the complex CBGA molecule. A thorough understanding of these enzymes, their kinetics, and the methods used to study them is paramount for the scientific and drug development communities. The protocols and data presented in this guide serve as a critical resource for researchers aiming to manipulate, harness, or analyze this vital biosynthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Cannabis sativa glandular trichome proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2020124128A1 - Method of protein extraction from cannabis plant material - Google Patents [patents.google.com]

- 13. Optimisation of Protein Extraction from Medicinal Cannabis Mature Buds for Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of cannabigerol and this compound: the gateways to further cannabinoid production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Chemical Characterization of Cannabigerolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid (CBGA) is a foundational molecule in the biosynthesis of cannabinoids in Cannabis sativa. As the primary precursor to the major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), a thorough understanding of its discovery, chemical properties, and biological interactions is paramount for ongoing research and drug development. This technical guide provides an in-depth overview of the discovery and chemical characterization of CBGA, detailing its biosynthetic pathway, methods for its isolation and purification, and its key chemical identifiers. Experimental protocols for chromatographic and spectroscopic analysis are provided, along with a summary of its known signaling pathway interactions.

Discovery and Significance

This compound was first identified in the 1960s during the pioneering era of cannabis research led by scientists such as Raphael Mechoulam and Yechiel Gaoni. Its discovery was a crucial step in understanding the complex biosynthetic pathways within the cannabis plant. Often referred to as the "mother of all cannabinoids," CBGA is a non-psychoactive cannabinoid that serves as the chemical precursor to a cascade of other cannabinoids. Within the plant's trichomes, specific enzymes convert CBGA into THCA, CBDA, and cannabichromenic acid (CBCA). This central role makes CBGA a key target for genetic modification of cannabis varieties to produce higher yields of specific downstream cannabinoids.

Chemical Characterization

CBGA is a dihydroxybenzoic acid distinguished by a geranyl group attached to the olivetolic acid core. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid |

| Chemical Formula | C₂₂H₃₂O₄ |

| Molar Mass | 360.494 g·mol⁻¹ |

| Appearance | White or off-white crystalline powder or resinous solid |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. |

Biosynthesis of this compound

The biosynthesis of CBGA occurs within the glandular trichomes of the Cannabis sativa plant. The process begins with the condensation of geranyl pyrophosphate (GPP) and olivetolic acid (OA), a reaction catalyzed by the enzyme geranylpyrophosphate:olivetolic acid geranyltransferase. This enzymatic reaction forms CBGA, the first cannabinoid in the biosynthetic pathway. CBGA then serves as the substrate for three distinct synthase enzymes: THCA synthase, CBDA synthase, and CBCA synthase, which catalyze its conversion into their respective acidic cannabinoids.

Experimental Protocols

Isolation and Purification of CBGA

4.1.1. Supercritical CO₂ Extraction (General Protocol)

Supercritical fluid extraction (SFE) with CO₂ is a common method for obtaining a crude extract rich in cannabinoids from Cannabis sativa biomass.

-

Preparation of Biomass: Grind dried and homogenized cannabis plant material to a fine powder to increase the surface area for extraction.

-

Supercritical CO₂ Extraction:

-

System: Supercritical fluid extraction system.

-

Solvent: Supercritical CO₂.

-

Pressure: 1000-5000 psi.

-

Temperature: 40-60 °C.

-

-

Collection: The crude extract, containing a mixture of cannabinoids, terpenes, and other plant materials, is collected in a separation vessel.

4.1.2. Purification by Flash Chromatography

Flash chromatography is a rapid and efficient method for the preparative separation of CBGA from other components in the crude extract.

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Chromatography System:

-

Stationary Phase: Silica gel column.

-

Mobile Phase: A non-polar solvent system, typically a gradient of n-hexane and ethyl acetate.

-

Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity.

-

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as TLC or HPLC-UV, to identify the fractions containing pure CBGA.

-

Solvent Evaporation: Combine the pure CBGA fractions and evaporate the solvent under reduced pressure to obtain the purified CBGA.

Chemical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a standard method for the quantification of CBGA.

-

Sample Preparation: Prepare a standard solution of purified CBGA of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a solution of the sample to be analyzed in the same solvent.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-10 min: 70-95% B

-

10-12 min: 95% B

-

12-15 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 270 nm.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the CBGA peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of CBGA in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

4.2.2. Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of CBGA, confirming its structure.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

-

Analysis:

-

Full Scan MS: Determine the accurate mass of the molecular ion ([M-H]⁻ for negative mode or [M+H]⁺ for positive mode).

-

Tandem MS (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to confirm the structure.

-

Table of Key Mass Spectrometry Data for CBGA

| Ion | m/z (Observed) | Description |

| [M-H]⁻ | 359.2228 | Deprotonated molecular ion |

| [M-H-CO₂]⁻ | 315.2329 | Loss of carbon dioxide |

| [C₁₆H₂₃O₂]⁻ | 247.1698 | Fragment from the olivetolic acid moiety |

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve a few milligrams of purified CBGA in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to fully assign the structure.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of CBGA from Cannabis sativa.

Signaling Pathway Interactions

Recent research has begun to elucidate the biological activities of CBGA, moving beyond its role as a biosynthetic precursor. Emerging studies indicate that CBGA may exert its effects through various signaling pathways.

6.1. TRPM7 Channel Inhibition

CBGA has been identified as an inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This channel is involved in cellular magnesium homeostasis and has been implicated in various physiological and pathological processes, including cell proliferation and migration. Inhibition of TRPM7 by CBGA suggests potential therapeutic applications in diseases where this channel is overactive.

6.2. PPARα/γ Agonism

CBGA has been shown to act as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are key regulators of lipid metabolism and inflammation. Agonism of PPARα/γ by CBGA suggests its potential utility in the management of metabolic disorders such as dyslipidemia and type 2 diabetes.

Conclusion

This compound stands as a molecule of immense importance in the field of cannabinoid science. Its foundational role in the biosynthesis of major cannabinoids, coupled with its emerging biological activities, makes it a compelling subject for continued research. The methodologies outlined in this guide provide a framework for the consistent isolation, purification, and characterization of CBGA, enabling further investigation into its therapeutic potential. As our understanding of the endocannabinoid system and the pharmacology of phytocannabinoids deepens, CBGA is poised to be a key player in the development of novel therapeutics.

The Pharmacological Landscape of Cannabigerolic Acid (CBGA) and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid (CBGA) stands as a pivotal molecule in the biosynthetic pathway of cannabinoids, serving as the primary precursor to well-known compounds such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Beyond its foundational role, emerging research has illuminated a diverse and compelling pharmacological profile for CBGA and its derivatives, suggesting significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the pharmacological properties of CBGA, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental methodologies. Furthermore, this document presents visual representations of the critical signaling pathways modulated by CBGA to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound (CBGA) is a non-psychoactive phytocannabinoid produced in the trichomes of the Cannabis sativa plant. It is synthesized from olivetolic acid and geranyl pyrophosphate and serves as the primary substrate for the synthases that produce the acidic forms of other major cannabinoids. While historically overshadowed by its downstream products, recent scientific inquiry has shifted focus to the intrinsic therapeutic properties of CBGA. This guide synthesizes the current body of knowledge on the pharmacological activities of CBGA and its derivatives, with a focus on its anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the pharmacological effects of CBGA.

Table 1: In Vitro Inhibitory Concentrations (IC50) of CBGA

| Target | Assay System | IC50 Value | Reference(s) |

| BACE-1 | Fluorometric assay (mouse BACE-1) | 1.4 ± 0.1 µM | [1] |

| GPR55 (ML-186 activation) | HEK293 cells expressing human GPR55 | 4.8 µM | [2] |

| GPR55 (LPI activation) | HEK293 cells expressing human GPR55 | 5.7 µM | [2] |

| TRPM7 Ion Channel | Whole-cell patch-clamp in HEK293 cells | 1.8 ± 0.6 µM (extracellular), 407 nM (intracellular) | [3] |

| Native TRPM7 Channels | Mn2+ quenching of Fura-2 in U266 cells | 4.8 ± 1.1 µM | [2] |

| Store-Operated Calcium Entry (SOCE) | Jurkat NFAT reporter cell line | 530 nM | [4] |

| Sodium Channels (Nav1.1, Nav1.2, Nav1.6, Nav1.7) | Whole-cell patch-clamp | Non-selective inhibitor with comparable potency to CBD | [5] |

| Acetylcholinesterase (AChE) | Kinetic enzyme assay | 10.5 ± 2.9 µM (Ki) | [1] |

| Butyrylcholinesterase (BuChE) | Kinetic enzyme assay | 23.3 ± 12.0 µM (Ki) | [1] |

| Aβ 1-40 Fibrillation | Thioflavin T assay | 47.7 ± 2.1 µM | [1] |

Table 2: In Vivo Administration and Pharmacokinetics of CBGA

| Animal Model | Administration Route | Dosage | Key Findings | Reference(s) |

| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Plasma Cmax: 63.5 ± 7.6 µg/mL at 45 min; Brain Cmax: 2.3 ± 0.4 ng/mg at 30 min | [6] |

| Mouse (Scn1a+/- model of Dravet syndrome) | Chow | 1400 mg/kg | Enhanced anticonvulsant effects of clobazam | [7] |

| Dog | Oral | 2 mg/kg (twice daily for 2 weeks) | Mean serum CBGA concentration of 250 ng/mL; well-tolerated | [8] |

| Mouse (Cisplatin-induced nephropathy) | Not specified | 10 mg/kg | Protected against kidney damage and reduced inflammatory cytokines | [9] |

| Mouse (Unilateral ureteral obstruction model) | Not specified | 10 mg/kg | Reduced renal fibrosis | [9] |

Key Pharmacological Properties and Mechanisms of Action

Anti-Inflammatory Effects

CBGA has demonstrated significant anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, although with lower potency than conventional anti-inflammatory drugs.[10] A key mechanism underlying its anti-inflammatory action is the inhibition of the TRPM7 ion channel, which plays a role in modulating downstream inflammatory genes and reducing oxidative stress.[11] Furthermore, CBGA can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in the regulation of inflammation.[12] Specifically, studies have shown that CBGA can influence the phosphorylation of MAPK-related proteins such as GSK3β, MEK1, MKK6, and CREB.[12]

Neuroprotective Effects

The neuroprotective potential of CBGA is an area of growing interest. Its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, suggests a role in mitigating neuronal damage associated with metabolic disorders. Furthermore, CBGA's interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, contributes to its neuroprotective effects.[13] Activation of PPARγ has been linked to reduced neuroinflammation and improved neuronal survival.[14] CBGA has also been shown to inhibit BACE-1, a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease, and to prevent the fibrillation of these peptides.[1]

Anti-Cancer Properties

Preclinical studies have indicated that CBGA possesses anti-cancer properties, particularly in the context of colorectal cancer. Research has shown that CBGA can induce apoptosis (programmed cell death) and cause cell cycle arrest in colorectal cancer cells.[1][15] The cytotoxic effects of CBGA on colon cancer cells have been demonstrated in various cell lines, including SW480 and LoVo cells, with IC50 values in the micromolar range.[15] The induction of apoptosis is mediated through the upregulation of cell death-related proteins such as cleaved PARP-1, cleaved caspase-9, p53, and caspase-3.[15]

Metabolic Regulation

CBGA has been identified as a dual agonist for PPARα and PPARγ, nuclear receptors that are master regulators of lipid metabolism and energy homeostasis.[13][16] By activating these receptors, CBGA can potentially influence the expression of genes involved in fatty acid oxidation, adipogenesis, and insulin sensitivity. This suggests a therapeutic potential for CBGA in the management of metabolic disorders such as obesity and type 2 diabetes.

Signaling Pathways Modulated by CBGA

The pharmacological effects of CBGA are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

CBGA Biosynthesis Pathway

Caption: Biosynthesis of CBGA and its conversion to other major cannabinoids.

CBGA Modulation of the MAPK Signaling Pathway

Caption: CBGA inhibits inflammatory signaling via the MAPK pathway.

CBGA Interaction with the TRPM7 Ion Channel

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Cannabinoid compounds in combination with curcumin and piperine display an anti-tumorigenic effect against colon cancer cells [frontiersin.org]

- 5. Antitumor Effects of Cannabis sativa Bioactive Compounds on Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. weedutch.eu [weedutch.eu]

- 12. Rare Phytocannabinoids Exert Anti-Inflammatory Effects on Human Keratinocytes via the Endocannabinoid System and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CBD, PPARs & Gene Expression | Project CBD [projectcbd.org]

- 15. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Chemical Landscape of Cannabigerolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerolic acid (CBGA) stands as a pivotal molecule in the intricate biosynthetic cascade of cannabinoids within Cannabis sativa. Often referred to as the "mother of all cannabinoids," CBGA is the chemical precursor to the more widely known compounds such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[1][2] As research into the therapeutic potential of minor cannabinoids intensifies, a thorough understanding of the molecular structure and chemical properties of CBGA is paramount for its extraction, purification, and formulation in novel drug development endeavors. This technical guide provides a comprehensive overview of CBGA, detailing its molecular characteristics, chemical properties, biosynthetic pathway, and known interactions with cellular signaling pathways.

Molecular Structure and Chemical Properties

CBGA is a diphenolic acid composed of an olivetolic acid core and a geranyl pyrophosphate side chain.[3][4] Its chemical structure confers specific properties that are crucial for its handling and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₃₂O₄ | [3][5][6] |

| Molecular Weight | 360.49 g/mol | [3][5][6] |

| IUPAC Name | 3-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | [3] |

| CAS Number | 25555-57-1 | [3] |

| Appearance | White to slightly yellowish crystalline powder | [7] |

| Melting Point | 52 °C (decomposes) | [8] |

| Boiling Point | 535.7 ± 50.0 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Limited solubility in water. | [8][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H-NMR (CDCl₃) | Characteristic signals for aromatic protons, vinyl protons, and aliphatic chains. | [3][10][11][12][13] |

| ¹³C-NMR (CDCl₃) | Resonances corresponding to carboxylic acid, aromatic carbons, and geranyl side chain carbons. | [10][11][12][13] |

| Infrared (IR) | Absorption bands indicative of hydroxyl (-OH), carboxylic acid (C=O), and aromatic C-H functional groups. | [10] |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 361.2373. | [7] |

Biosynthesis of this compound

The biosynthesis of CBGA occurs within the glandular trichomes of the Cannabis sativa plant.[14] It is a multi-step enzymatic process that begins with precursors from the polyketide and mevalonate pathways.

The initial step involves the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase.[10] This enzymatic reaction is the primary route to the formation of CBGA, which then serves as the substrate for other cannabinoid synthases, such as THCA synthase and CBDA synthase, to produce the diverse array of cannabinoids found in the plant.[15][16]

References

- 1. cannabisandhealth.org [cannabisandhealth.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. extractionmagazine.com [extractionmagazine.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction between GABA(A) receptor beta subunits and the multifunctional protein gC1q-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. cannabissciencetech.com [cannabissciencetech.com]

The Mother of Cannabinoids: A Technical Guide to the Natural Occurrence and Concentration of CBGA in Hemp

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid (CBGA) is the biogenetic precursor to the primary cannabinoids synthesized in Cannabis sativa L., including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). As the "mother of all cannabinoids," the concentration of CBGA in hemp strains is a critical factor influencing the final cannabinoid profile of the plant. This technical guide provides an in-depth overview of the natural occurrence and concentration of CBGA in various hemp strains. It details the biosynthetic pathway of CBGA, factors influencing its concentration, and comprehensive experimental protocols for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge necessary for the exploration and utilization of CBGA.

Natural Occurrence and Biosynthesis of CBGA

This compound is a non-psychoactive cannabinoid found in the glandular trichomes of the cannabis plant.[1] It is the first cannabinoid formed in the plant's intricate biosynthetic pathway.[2] The synthesis of CBGA is a multi-step enzymatic process that begins with the production of olivetolic acid (OA) and geranyl pyrophosphate (GPP). An enzyme, geranyl-pyrophosphate:olivetolate geranyltransferase, then catalyzes the alkylation of olivetolic acid with geranyl pyrophosphate to produce CBGA.[3]

Once synthesized, CBGA serves as the primary substrate for three key cannabinoid synthases:

-

THCA synthase: Converts CBGA to tetrahydrocannabinolic acid (THCA).

-

CBDA synthase: Converts CBGA to cannabidiolic acid (CBDA).

-

CBCA synthase: Converts CBGA to cannabichromenic acid (CBCA).

The relative expression and activity of these synthases, which are genetically determined, dictate the final cannabinoid profile of a given hemp strain. Strains with high concentrations of THCA or CBDA will naturally have lower residual levels of CBGA, as it has been converted to these downstream cannabinoids.[3] Conversely, in high-CBG strains, a genetic mutation often results in a deficiency of one or more of these synthases, leading to an accumulation of CBGA.[4]

Factors that can influence the concentration of CBGA in hemp, in addition to genetics, include the developmental stage of the plant, with younger plants generally exhibiting higher concentrations, and various environmental conditions.[2]

Concentration of CBGA in Hemp Strains

The concentration of CBGA in hemp can vary significantly, from negligible amounts in high-THC or high-CBD strains to being the dominant cannabinoid in specifically bred high-CBG cultivars. The following table summarizes the reported CBGA concentrations in various hemp strains, expressed as a percentage of the dry weight of the flower material. It is important to note that these values can fluctuate based on growing conditions and the specific phenotype of the plant.

| Hemp Strain | CBGA Concentration (% dry weight) | Reference |

| White CBG | Up to 20% | [5] |

| Jack Frost CBG | Up to 18% | [6] |

| White Whale | Up to 14% | [5] |

| Enectarol® | 6.50% | [1] |

| Unnamed THC-dominant strains (average) | 0.61% | [3] |

| Unnamed CBD-dominant strains (average) | 0.24% | [3] |

Experimental Protocols for CBGA Quantification

Accurate quantification of CBGA is crucial for research, breeding programs, and quality control in the production of CBG-rich products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation

A standardized and reproducible sample preparation protocol is essential for accurate cannabinoid analysis. The following is a general procedure for the preparation of hemp flower samples:

-

Drying and Homogenization: Dry the hemp flower material to a constant weight. Homogenize the dried material to a fine powder using a grinder to ensure a representative sample.

-

Extraction:

-

Weigh approximately 100-200 mg of the homogenized powder into a centrifuge tube.

-

Add a suitable extraction solvent, such as methanol, ethanol, or a mixture of methanol and chloroform (e.g., 9:1 v/v).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Sonication for 15-30 minutes can be employed to enhance extraction efficiency.

-

Centrifuge the sample to pellet the solid plant material.

-

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical instrument.

-

HPLC-DAD Method

HPLC-DAD is a robust and widely used method for the quantification of major cannabinoids.

-

Instrumentation: A standard HPLC system equipped with a diode-array detector.

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm i.d. x 100 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of two solvents is commonly employed:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a higher proportion of Mobile Phase A.

-

Gradually increase the proportion of Mobile Phase B over the course of the run to elute the cannabinoids.

-

A typical run time is around 10-15 minutes.

-

-

Detection: The DAD is set to monitor at a wavelength where CBGA has maximum absorbance, typically around 220-230 nm.

-

Quantification: A calibration curve is generated using certified reference standards of CBGA. The concentration of CBGA in the sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Method

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for the analysis of low-concentration cannabinoids and for complex matrices.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Column and Mobile Phase: Similar to the HPLC-DAD method, a C18 column and a water/acetonitrile mobile phase with formic acid are commonly used.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for CBGA.

-

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive mode of operation. For CBGA, the following MRM transition is commonly monitored:

-

Parent Ion (m/z): 361.2

-

Product Ion (m/z): 343.2[7]

-

-

Collision Energy: The energy used to fragment the parent ion into the product ion needs to be optimized for the specific instrument.

-

-

Quantification: Similar to HPLC-DAD, quantification is achieved by using a calibration curve prepared from certified reference standards.

Conclusion

This compound is a pivotal cannabinoid in the biosynthetic pathway of Cannabis sativa L. The concentration of CBGA in hemp is highly dependent on the genetic makeup of the strain, with specialized high-CBG cultivars exhibiting significantly elevated levels. Accurate quantification of CBGA is essential for both research and commercial applications. The detailed experimental protocols provided in this guide, utilizing HPLC-DAD and LC-MS/MS, offer robust and reliable methods for the determination of CBGA content in hemp. Further research into the genetic and environmental factors that control CBGA expression will continue to be a key area of interest for the development of novel cannabinoid-based therapeutics and products.

References

- 1. enecta.farm [enecta.farm]

- 2. What Is CBGA? Understanding the Cannabinoid Behind THC and CBD [silverstemcannabis.com]

- 3. Analysis of the cannabinoid content of strains available in the New Jersey Medicinal Marijuana Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2020 CBG Hemp Cultivar Trial – Cornell Hemp [hemp.cals.cornell.edu]

- 5. emeraldbayextracts.com [emeraldbayextracts.com]

- 6. fortunahemp.com [fortunahemp.com]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

Endocannabinoid system interaction with Cannabigerolic acid.

An In-depth Technical Guide to the Interaction of Cannabigerolic Acid (CBGA) with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CBGA) is the foundational precursor molecule from which a multitude of cannabinoids are synthesized in Cannabis sativa. Often termed the "mother of all cannabinoids," its role extends beyond that of a simple biosynthetic intermediate. Emerging research indicates that CBGA possesses its own distinct pharmacological profile, interacting with various components of the endocannabinoid system (ECS) and related signaling pathways. This technical guide provides a comprehensive overview of the current understanding of CBGA's interactions with cannabinoid receptors, ECS-related orphan receptors, and key metabolic enzymes. It consolidates available quantitative data, details relevant experimental protocols for its characterization, and visualizes the core biological pathways and workflows to facilitate further research and drug development.

Introduction: The Foundational Role of CBGA

This compound (CBGA) is a non-intoxicating cannabinoid that serves as the primary substrate for the enzymatic production of other major acidic cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[1][2] Within the plant's glandular trichomes, the enzyme this compound synthase catalyzes the reaction between geranyl pyrophosphate (GPP) and olivetolic acid (OA) to form CBGA.[3] Specific synthases then convert CBGA into the acidic precursors of well-known cannabinoids.[4][5] While its role as a chemical parent is well-established, its direct pharmacological activity and interaction with the human endocannabinoid system are areas of growing scientific interest.[6]

CBGA Biosynthesis Pathway

The biosynthesis of major cannabinoids is a multi-step enzymatic process originating from simple precursors. CBGA stands as the central branch-point in this pathway.[7] The process is initiated by the condensation of hexanoyl-CoA and three molecules of malonyl-CoA, ultimately leading to the formation of olivetolic acid (OA).[5] Concurrently, geranyl pyrophosphate (GPP) is synthesized via the mevalonate pathway.[3] An aromatic prenyltransferase enzyme then catalyzes the alkylation of OA with GPP to produce CBGA.[5] From this crucial juncture, pathway-specific enzymes such as THCA synthase and CBDA synthase cyclize CBGA to form THCA and CBDA, respectively.[5]

Interaction with Cannabinoid Receptors: CB1 and CB2

The primary targets of the endocannabinoid system are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). While its decarboxylated form, cannabigerol (CBG), demonstrates weak partial agonism at both CB1 and CB2 receptors, CBGA itself exhibits very low affinity for these primary cannabinoid receptors.[8][9] Current literature lacks specific, consistent Ki values for CBGA at human CB1 and CB2 receptors, which contrasts with the well-characterized affinities of other major cannabinoids. This suggests that the primary pharmacological effects of CBGA are likely not mediated by direct, high-affinity binding to CB1 or CB2.

Interaction with ECS-Related Receptors

CBGA interacts with several other receptors that are functionally related to the endocannabinoid system, most notably Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism and inflammation.[8] Studies have identified CBGA as a dual agonist of both PPARα and PPARγ.[10][11] This activation was confirmed through luciferase reporter gene assays.[10] By activating these receptors, CBGA may exert influence over metabolic and inflammatory pathways, representing a significant, non-CB1/CB2 mediated mechanism of action. The specific EC50 values for CBGA at PPARα and PPARγ are not consistently reported in the literature, highlighting a key area for future quantitative research.

Other Receptors (GPR55, TRPV1)

-

GPR55: The orphan G protein-coupled receptor 55 (GPR55) is considered by some to be a third cannabinoid receptor. While other cannabinoids like CBD have been identified as GPR55 antagonists, quantitative data on the direct interaction between CBGA and GPR55 is currently lacking in the scientific literature.[12][13]

-

TRPV1: Transient Receptor Potential Vanilloid 1 (TRPV1) channels are involved in pain and inflammation signaling. One study demonstrated that CBGA can inhibit TRPV1 channel function with an IC50 value of 22 μM.[14]

Interaction with Endocannabinoid Metabolic Enzymes

The primary enzymes responsible for the degradation of endocannabinoids are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[15][16] Inhibition of these enzymes can elevate endogenous cannabinoid levels, offering a therapeutic strategy. While the decarboxylated form, CBG, has been shown to be a weak inhibitor of FAAH, there is currently no significant evidence or quantitative data to suggest that CBGA is a potent inhibitor of either FAAH or MAGL.[17][18]

Quantitative Data Summary

The following tables summarize the available quantitative interaction data for CBGA and provide a comparative context with its decarboxylated product (CBG) and other major cannabinoids. The scarcity of data for CBGA is a notable finding.

Table 1: Receptor Binding and Activation Data

| Compound | Target | Assay Type | Parameter | Value |

|---|---|---|---|---|

| CBGA | hCB1 | Radioligand Binding | Ki (nM) | Not Reported (Low Affinity)[8] |

| CBGA | hCB2 | Radioligand Binding | Ki (nM) | Not Reported (Low Affinity)[8] |

| CBGA | hPPARα | Reporter Gene | Agonist Activity | Dual Agonist[10][11] |

| CBGA | hPPARγ | Reporter Gene | Agonist Activity | Dual Agonist[10][11] |

| CBGA | hTRPV1 | Calcium Influx | IC50 (µM) | 22[14] |

| CBG | hCB1 | Radioligand Binding | Ki (nM) | ~400 - 900[19] |

| CBG | hCB2 | Radioligand Binding | Ki (nM) | ~150 - 2700[19] |

| Δ⁹-THC | hCB1 | Radioligand Binding | Ki (nM) | 10 - 25.1[20] |

| Δ⁹-THC | hCB2 | Radioligand Binding | Ki (nM) | 24 - 35.2[20] |

| CBD | hCB1 | Radioligand Binding | Ki (nM) | >1000[20] |

| CBD | hCB2 | Radioligand Binding | Ki (nM) | >1000[20] |

Table 2: Enzyme Inhibition Data

| Compound | Target | Parameter | Value |

|---|---|---|---|

| CBGA | FAAH | IC50 | Not Reported |

| CBGA | MAGL | IC50 | Not Reported |

| CBG | FAAH | IC50 | Weak Inhibition[17] |

| URB597 (Control) | FAAH | IC50 (nM) | 4.6[6] |

| JZL184 (Control) | MAGL | IC50 (nM) | ~2-4[9] |

Experimental Protocols

The characterization of CBGA's interaction with the ECS requires standardized and robust methodologies. The following sections detail representative protocols for key assays.

Protocol: Cannabinoid Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound (e.g., CBGA) for CB1 or CB2 receptors by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor Membranes: Membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[1]

-

Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[1]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[1]

-

96-well Filter Plates (GF/C glass fiber).

-

Scintillation Counter.

-

-

Procedure:

-

Preparation: Serially dilute the test compound (CBGA) in assay buffer across a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd value), and receptor membranes to wells.

-

Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM WIN 55,212-2), and receptor membranes.

-

Competition Binding: Add diluted test compound, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[2]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the IC50 value from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

-

Protocol: Fluorometric FAAH Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the FAAH enzyme by monitoring the hydrolysis of a fluorogenic substrate.

-

Materials:

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (CBGA) in assay buffer.

-

Assay Setup (in triplicate):

-

100% Activity Control: Add FAAH enzyme and assay buffer.

-

Inhibitor Wells: Add FAAH enzyme and diluted test compound.

-

Blank (No Enzyme): Add assay buffer only.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in the reader (pre-set to 37°C) and measure the increase in fluorescence over time (kinetic assay) or at a fixed endpoint (e.g., 30 minutes).[7]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.[6]

-

Protocol: PPAR Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate a PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).

-

Materials:

-

HEK293T or similar host cell line.[16]

-

Expression Plasmid: Containing the ligand-binding domain of human PPARα or PPARγ fused to a Gal4 DNA-binding domain.

-

Reporter Plasmid: Containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).

-

Transfection Reagent (e.g., Lipofectamine).

-

Dual-Luciferase® Assay System.

-

Luminometer.

-

-

Procedure:

-

Transfection: Co-transfect host cells in a 96-well plate with the PPAR expression plasmid and the luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often included for normalization. Allow cells to express the plasmids for ~24 hours.[21]

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound (CBGA), a positive control agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).[21]

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit, following the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log[compound] concentration. Determine the EC50 value from the resulting dose-response curve.

-

Conclusion and Future Directions

This compound is a pivotal molecule in the cannabinoid biosynthetic pathway with an emerging, distinct pharmacological profile. While its primary role is that of a chemical precursor, evidence clearly indicates direct biological activity. The most significant interaction identified to date is its dual agonism at PPARα and PPARγ, suggesting a therapeutic potential in metabolic and inflammatory disorders. In contrast, its affinity for the canonical CB1 and CB2 receptors is very low, and its interaction with GPR55 and key ECS enzymes remains poorly defined.

The clear scarcity of quantitative data for CBGA underscores a significant gap in cannabinoid research. Future investigations should focus on systematically characterizing the binding affinities and functional potencies of CBGA at a full panel of ECS-related targets. Elucidating these fundamental pharmacological parameters is essential for understanding the unique contributions of CBGA to the overall therapeutic effects of Cannabis extracts and for unlocking its potential as a standalone therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. researchgate.net [researchgate.net]

- 9. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eubopen.org [eubopen.org]

- 17. Cannabinoids go nuclear: evidence for activation of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Cannabigerolic Acid (CBGA) on Cellular Mechanisms

Introduction

Cannabigerolic acid (CBGA) is the primary, non-psychoactive cannabinoid biosynthesized in the trichomes of the Cannabis sativa plant.[1] It serves as the crucial chemical precursor to a multitude of other well-known cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), earning it the moniker "the mother of all cannabinoids."[2] While research has historically focused on its decarboxylated descendants, recent scientific inquiry has unveiled that CBGA possesses a distinct and robust profile of therapeutic activities. Its potential is rooted in its ability to modulate a variety of cellular mechanisms, positioning it as a compound of significant interest for drug development. Preliminary studies indicate that CBGA may exert anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects.[2][3]

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the therapeutic potential of CBGA. It is intended for researchers, scientists, and drug development professionals, offering a summary of current quantitative data, an overview of relevant experimental protocols, and visualizations of key biological pathways.

Core Cellular Targets and Therapeutic Mechanisms

CBGA interacts with a range of cellular receptors and enzymes to exert its effects. Unlike THC, it has a low affinity for the canonical cannabinoid receptors CB1 and CB2, instead modulating other critical signaling pathways.[4]

Anti-inflammatory and Immunomodulatory Effects

CBGA has demonstrated significant anti-inflammatory properties through multiple mechanisms, including the inhibition of key enzymes in the inflammatory cascade and modulation of ion channels involved in immune cell activation.

A. Cyclooxygenase (COX) Inhibition CBGA can inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5] This mechanism is shared by nonsteroidal anti-inflammatory drugs (NSAIDs). The acidic carboxyl group in CBGA's structure is believed to be crucial for this inhibitory activity.[6] By reducing prostaglandin production, CBGA can mitigate inflammatory responses.[7][8]

B. Ion Channel and Calcium Signaling Modulation Recent studies have identified CBGA as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel and Store-Operated Calcium Entry (SOCE).[9][10] Overactivity of TRPM7 and dysregulation of calcium signaling are implicated in inflammatory processes and cell death.[11] By blocking these channels, CBGA can suppress the activation of pro-inflammatory immune cells (e.g., T-cells), reduce the expression of inflammatory cytokines like IL-2, and protect against inflammation-mediated tissue damage, as demonstrated in models of acute kidney injury.[10][11]

C. JAK/STAT/NFκB Signaling Pathway CBGA may also exert anti-inflammatory effects by modulating the JAK-STAT and NF-κB signaling pathways.[12] These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting NF-κB activation, CBGA can downregulate the expression of these cytokines, thereby suppressing the inflammatory cascade.[12]

Metabolic Disease Modulation

CBGA shows promise in the management of metabolic disorders through its interaction with nuclear receptors and enzymes that regulate metabolism.

A. Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism CBGA has been identified as an agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[4][13] Activation of PPARγ can stimulate lipid metabolism and reduce the accumulation of excess lipids, which is a hallmark of diseases like diabetes and dyslipidemia.[1] By activating these receptors, CBGA could help correct metabolic dysfunctions.[14] Its activity at PPARγ also contributes to its neuroprotective and anti-inflammatory effects.[15][16]

B. Aldose Reductase Inhibition In the context of diabetes, high glucose levels lead to the activation of the polyol pathway, where the enzyme aldose reductase converts glucose to sorbitol.[17] The accumulation of sorbitol contributes to oxidative stress and is implicated in diabetic complications such as neuropathy, retinopathy, and cardiovascular disease.[18][19] Studies have shown that CBGA is a potent inhibitor of aldose reductase, suggesting it could be used to prevent or mitigate these long-term complications of diabetes.[1][20]

Neuroprotective Potential

CBGA and its derivatives have demonstrated neuroprotective properties in various preclinical models, suggesting potential applications in neurodegenerative diseases like Parkinson's and Huntington's disease.[15][21] The mechanisms are multifaceted, involving the activation of PPARγ, which helps protect neurons from inflammatory and oxidative stress, and the modulation of TRP channels.[11][[“]] By reducing neuroinflammation and oxidative stress, CBGA may help preserve neuronal function and viability.[21][23]

Anti-Cancer Effects

Preliminary research indicates that CBGA may possess anti-cancer properties. In vitro studies on colon cancer cells have shown that CBGA can trigger apoptosis (programmed cell death), inhibit cancer cell proliferation, and block the cell cycle.[14][24] While the exact mechanisms are still under investigation, these findings suggest that CBGA could be a valuable agent in oncology, potentially by decreasing the activity of inflammatory pathways like COX-2 that are linked to cancer risk.[24][25] However, other research has noted that the neutral form, CBG, may be more effective at penetrating cancer cell membranes than CBGA.[26]

Quantitative Data Summary

The following table summarizes available quantitative data on the bioactivity of CBGA and related cannabinoids from preclinical studies. This data is crucial for dose-response modeling and comparative analysis in drug development.

| Compound | Target/Assay | Metric | Value | Cell/System | Reference |

| Cannabinoids (general) | Cyclooxygenase (COX) Enzymes | IC₅₀ | 1.7 x 10⁻³ to 2.0 x 10⁻⁴ M | In vitro enzyme assay | [5] |

| CBGA | Human Keratinocytes (HaCaT) | IC₅₀ | ~7 µg/mL | MTT Assay | [27] |

| CBDA | Cyclooxygenase-2 (COX-2) | IC₅₀ | ~2 µM | In vitro enzyme assay | [6] |

| CBGA | Aldose Reductase | % Inhibition | >70% (dose-dependent) | In vitro enzyme assay | [20] |

| CBGA | TRPM7 Channel | Inhibition | Strongest among 22 cannabinoids tested at 10 µM | HEK293 cells | [10] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate CBGA's therapeutic effects.

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

This type of assay is used to determine the direct inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.

-

Enzyme Preparation : Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., from sheep placental cotyledons) enzymes are used.[7]

-

Reaction Mixture : The enzyme is pre-incubated with various concentrations of CBGA (or a vehicle control) in a suitable buffer.

-

Initiation : The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid (often radioactively labeled).[7]

-

Incubation : The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

Termination and Measurement : The reaction is stopped, and the product (prostaglandins) is quantified. Quantification can be done using methods like radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).[5][7]

-

Data Analysis : The concentration of CBGA that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting percent inhibition against the log of the compound concentration.

B. Whole-Cell Patch-Clamp for Ion Channel Modulation

This electrophysiological technique is used to measure the ion currents flowing through channels like TRPM7 in the membrane of a single cell, allowing researchers to see how a compound like CBGA modulates channel activity.

-

Cell Preparation : A cell line overexpressing the target ion channel (e.g., HEK293 cells with TRPM7) is cultured on a coverslip.[10]

-

Pipette Formation : A glass micropipette with a very fine tip is filled with an internal solution that mimics the cell's cytoplasm.

-

Seal Formation : The micropipette is precisely positioned onto the surface of a single cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

-

Whole-Cell Configuration : A brief pulse of suction ruptures the cell membrane under the pipette, allowing electrical access to the entire cell interior. The voltage across the cell membrane is then clamped at a set value.

-

Current Recording : Ion currents flowing through the channels are recorded. Channel activity can be induced by specific stimuli.

-

Compound Application : CBGA is applied to the cell's exterior via the external bath solution, and any changes in the ion current are recorded in real-time to determine inhibitory or activatory effects.[10]

C. PPARγ Reporter Gene Assay

This cell-based assay is used to determine if a compound can activate the PPARγ nuclear receptor and initiate gene transcription.

-

Cell Transfection : A suitable cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) linked to a PPARγ-responsive DNA sequence.

-

Cell Treatment : The transfected cells are treated with various concentrations of CBGA, a known PPARγ agonist (positive control), or a vehicle (negative control).

-

Incubation : Cells are incubated for a period (e.g., 24 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.

-

Cell Lysis and Measurement : The cells are lysed, and the activity of the reporter protein (e.g., light output from luciferase) is measured using a luminometer.

-

Data Analysis : An increase in reporter activity relative to the control indicates that CBGA acts as a PPARγ agonist. The potency (EC₅₀) and efficacy can be determined from the dose-response curve.

This compound is emerging from the shadow of its more famous cannabinoid derivatives as a molecule with significant and diverse therapeutic potential. Its ability to modulate fundamental cellular mechanisms—including inflammatory pathways (COX, TRPM7, NF-κB), metabolic regulators (PPARγ, Aldose Reductase), and cell survival machinery—highlights its promise as a multi-target therapeutic agent. The preclinical data gathered to date provides a strong rationale for its further development in treating inflammatory conditions, metabolic disorders, neurodegenerative diseases, and potentially cancer. Future research should focus on comprehensive in vivo studies to validate these cellular effects, elucidate pharmacokinetic and pharmacodynamic profiles, and establish a robust safety profile to pave the way for clinical investigation.

References

- 1. What is CBGA (this compound) & what does this cannabinoid do? [leafly.com]

- 2. swissorganic.co.uk [swissorganic.co.uk]

- 3. Cannabis CentralCannabis Central [veriheal.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. realmofcaring.org [realmofcaring.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. Anti-Inflammatory Effects of Cannabigerol In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure-extract-cbd.com [pure-extract-cbd.com]

- 15. Neuroprotection with the cannabigerol quinone derivative VCE-003.2 and its analogs CBGA-Q and CBGA-Q-Salt in Parkinson's disease using 6-hydroxydopamine-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of COX-2 expression by endocannabinoid 2-arachidonoylglycerol is mediated via PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of aldose reductase activity by Cannabis sativa chemotypes extracts with high content of cannabidiol or cannabigerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. consensus.app [consensus.app]

- 23. researchgate.net [researchgate.net]

- 24. The Anti-Cancer Benefits of CBGa (this compound) [prevailovercancer.com]

- 25. Anti-cancer qualities? CBG? | Blog HempKing [hempking.eu]

- 26. healtheuropa.com [healtheuropa.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Conversion of Cannabigerolic Acid (CBGA) to Δ⁹-Tetrahydrocannabinolic Acid (THCA) and Cannabidiolic Acid (CBDA)

Introduction